molecular formula C7HClF3N B6299286 3-Chloro-2,4,5-trifluorobenzonitrile CAS No. 104455-98-3

3-Chloro-2,4,5-trifluorobenzonitrile

Cat. No.: B6299286
CAS No.: 104455-98-3
M. Wt: 191.54 g/mol
InChI Key: BRANJOPEMMWETD-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HClF3N and a molecular weight of 191.54 g/mol. It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-Chloro-2,4,5-trifluorobenzonitrile typically involves the Halex (halogen exchange) reaction. One common method is the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride or a tetraalkylammonium fluoride in the presence of a phase transfer catalyst . The reaction is carried out at temperatures ranging from 80 to 250°C . Industrial production methods often involve similar processes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

3-Chloro-2,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in highly regioselective substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential for such reactions under appropriate conditions.

    Common Reagents and Conditions: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide are often used.

Scientific Research Applications

3-Chloro-2,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzonitrile largely depends on its derivatives and their specific applications. Detailed studies on its mechanism of action are often focused on its derivatives rather than the parent compound itself.

Comparison with Similar Compounds

3-Chloro-2,4,5-trifluorobenzonitrile can be compared with other similar compounds such as:

    2,4,5-Trifluorobenzonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.

    3,5-Dichloro-2,4,6-trifluorobenzonitrile: Contains additional chlorine atoms, which can alter its chemical properties and uses.

    2,4-Dichloro-3,5-difluorobenzoic acid: A related compound used in the synthesis of antibacterial agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various synthetic applications.

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANJOPEMMWETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reduction of 2,3,4-trichloro-5-fluoronitrobenzene (i) with Fe--HCI in hot water gives 2,3,4-trichloro-5-fluoroaniline (ii), which, by diazotization with NaNO2 --HCI and reaction with sodium tetra-fluoroborate and cuprous cyanide, is converted to 2,3,4-trichloro-5-fluorobenzonitrile (iii). The reaction of (iii) with KF in DMSO at 140° affords 3-chloro-2,4,5-trifluorobenzonitrile (iv), which, by hydrolysis with 30% HBr in refluxing acetic acid, gives 3-chloro-2,4,5-trifluorobenzamide (v). The hydrolysis of (v) with 18N H2SO4 at 135° yields the corrsponding benzoic acid (vi), which is treated with refluxing SOCl2 to afford the acyl chloride (vii). The condensation of (vii) with diethyl malonate (viii) by means of Mg-ethanol in hot toluene gives diethyl 3-chloro-2,4,5-trifluorobenzoylmalonate (ix), which is partially decarboxylated with p-toluenesulfonic acid in refluxing water to give ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (x). The condensation of (x) with triethyl orthoformate (xi) in refluxing acetic anhydride yields ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate (xii), which is treated with cyclopropylamine (xiii) in ethanol to afford ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate (xiv). The cyclization of (xiv) by means of NaF in DMF at 150° gives ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (xv), which is hydrolyzed with H2SO4 in refluxing water-acetic acid to the corresponding carboxylic acid (xvi).
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